2-(Pyridin-4-yl)cyclopropan-1-amine
Description
Properties
CAS No. |
933712-84-6 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2 |
InChI Key |
CISQJYJSJIJMML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyridinyl-Substituted Precursors
One common approach is the cyclopropanation of pyridine-substituted alkenes or related precursors. This can be achieved via:
- Carbene addition to pyridin-4-yl-substituted alkenes, using diazo compounds or Simmons–Smith reaction conditions.
- Michael addition followed by ring closure to form the cyclopropane ring.
These methods provide the cyclopropane ring with the pyridin-4-yl substituent correctly positioned.
Reductive Amination of Cyclopropanone or Cyclopropanecarboxaldehyde Derivatives
A key step for introducing the amine group involves reductive amination:
- Starting from a cyclopropanone or cyclopropanecarboxaldehyde intermediate bearing the pyridin-4-yl substituent.
- Reaction with ammonia or a primary amine source in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
- The reaction is typically carried out in alcoholic solvents (e.g., methanol) under mild conditions, often at room temperature.
- Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added to maintain a basic reaction medium, improving reaction efficiency and selectivity.
This method is supported by analogous procedures for pyridin-2-yl-methylamine derivatives, which share mechanistic similarities.
Use of Cyanohydrins as Intermediates
Another approach involves:
- Preparation of cyanohydrin intermediates from the corresponding ketones.
- Reductive amination of these cyanohydrins with pyridinyl amines.
- This method benefits from mild reaction conditions and high selectivity, often enhanced by metal salts such as iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.
Multi-Step Synthesis via Pyridine-Substituted Precursors
A more elaborate synthetic route includes:
- Starting from 4-pyridylacetic acid or derivatives.
- Conversion into cyclopropanecarboxylic acid derivatives via known cyclopropanation protocols.
- Subsequent amide coupling and hydrolysis steps to yield the cyclopropan-1-amine structure.
- This route is often used when the target compound is part of a larger pharmacophore or for generating analogs for biological testing.
Representative Synthetic Procedure Example
A general procedure adapted from reductive amination methods is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of cyclopropanecarboxaldehyde derivative with pyridin-4-yl substituent | Starting from 4-pyridylacetic acid derivatives, cyclopropanation via diazo compounds or Simmons–Smith reaction | Formation of cyclopropanecarboxaldehyde intermediate |
| 2. Reductive amination | Reaction with ammonia or ammonium salts, sodium cyanoborohydride as reducing agent, DABCO as base, methanol solvent, room temperature | Conversion to 2-(Pyridin-4-yl)cyclopropan-1-amine |
| 3. Purification | Extraction, washing, drying, and recrystallization | Pure target amine compound |
Data Table: Summary of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclopropanation | Diazo compounds or Simmons–Smith reagents | Provides cyclopropane ring with pyridinyl group |
| Reductive amination | Sodium cyanoborohydride, DABCO, methanol | Mild, selective amine introduction |
| Metal salt additive | FeSO4·7H2O (optional) | Suppresses cyanide side reactions |
| Reaction temperature | Room temperature | Avoids decomposition |
| Work-up | Aqueous extraction, silica/charcoal decolorization | Purification step |
Research Findings and Analysis
- The reductive amination method using sodium cyanoborohydride in methanol with DABCO base is a robust and scalable approach, widely used in the synthesis of pyridinyl amines.
- Cyanohydrin intermediates offer a valuable synthetic handle, allowing for high yields and selectivity in the amination step.
- Metal salt additives like iron sulfate improve reaction cleanliness by scavenging free cyanide ions, which can otherwise lead to side reactions or toxicity concerns.
- The synthesis is compatible with various substituted pyridines, allowing for structural analog development for pharmacological applications.
- Large-scale syntheses have been reported using similar reductive amination strategies, demonstrating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .
Comparison with Similar Compounds
Structural Analogues and Substituted Derivatives
(a) 3-(Pyridin-4-yl)propan-1-amine
- Structure : Linear propyl chain instead of a cyclopropane ring.
- Molecular Formula : C₈H₁₂N₂ (vs. C₈H₁₁N₂ for the cyclopropane analogue).
- Key Differences :
- The absence of a cyclopropane ring reduces steric strain, enhancing conformational flexibility.
- Higher hydrogen count (12 vs. 11 H atoms) increases molecular weight (136.19 g/mol vs. ~135.18 g/mol for the cyclopropane derivative).
- Likely improved stability under thermal or acidic conditions compared to strained cyclopropanes .
(b) 1-(Pyrimidin-4-yl)cyclopropan-1-amine
- Structure : Pyrimidine (two nitrogen atoms) replaces pyridine.
- Molecular Formula : C₇H₈N₄ (smaller due to pyrimidine’s C₄H₄N₂ vs. pyridine’s C₅H₅N).
- Key Differences: Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity and electron-withdrawing effects. Potential for stronger interactions with biological targets (e.g., enzymes or receptors) compared to pyridine derivatives .
(c) 1-{2-[3-(Trifluoromethyl)pyridin-4-yl]ethyl}cyclopropan-1-amine
- Structure : Ethyl spacer and trifluoromethyl (-CF₃) substitution on pyridine.
- Molecular Formula : C₁₁H₁₃F₃N₂.
- Ethyl linker adds conformational flexibility, altering spatial orientation in binding pockets .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Structural Feature | Stability Notes |
|---|---|---|---|
| 2-(Pyridin-4-yl)cyclopropan-1-amine | ~135.18 | Cyclopropane + pyridine | High steric strain; prone to ring-opening reactions |
| 3-(Pyridin-4-yl)propan-1-amine | 136.19 | Linear propyl chain | Thermally stable; flexible backbone |
| 1-(Pyrimidin-4-yl)cyclopropan-1-amine | 148.16 | Pyrimidine + cyclopropane | Enhanced hydrogen bonding; moderate stability |
| 1-{2-[3-(CF₃)pyridin-4-yl]ethyl}cyclopropan-1-amine | 230.23 | -CF₃ substitution + ethyl spacer | High lipophilicity; improved metabolic stability |
Biological Activity
2-(Pyridin-4-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 160.22 g/mol. The compound features a cyclopropane ring attached to a pyridine moiety, which contributes to its unique chemical properties and biological activities.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that compounds with similar structural features showed efficacy against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through specific molecular interactions.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical carcinoma) | 15.5 | Inhibition of cell proliferation |
| 1-(1H-pyrrolo[2,3-b]pyridin-4-yl) | L1210 (leukemia) | 12.3 | Apoptosis induction |
| 1-[2-(Difluoromethyl)pyridin-4-yl] | CEM (T-cell leukemia) | 10.7 | Receptor antagonism |
The mechanism by which this compound exerts its biological effects often involves binding to specific targets within cells, such as enzymes or receptors. Interaction studies have shown that it can modulate the activity of various proteins involved in cancer progression and other diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or cyclopropane structure can significantly influence its potency and selectivity.
Table 2: Examples of Structural Modifications
| Modification | Effect on Activity |
|---|---|
| Halogen substitution on pyridine | Increased binding affinity |
| Alkylation of amine group | Enhanced lipophilicity and metabolic stability |
| Alteration of cyclopropane ring | Changes in receptor selectivity |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- In Vivo Efficacy : In animal models, derivatives of this compound have shown significant reductions in tumor size when administered at specific dosages.
- Targeted Therapy : A study focused on the compound's ability to target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism, indicating its potential role in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
